![molecular formula C18H18Cl2N2O2 B4397905 N-[2-(butylcarbamoyl)phenyl]-2,5-dichlorobenzamide](/img/structure/B4397905.png)
N-[2-(butylcarbamoyl)phenyl]-2,5-dichlorobenzamide
描述
N-[2-(butylcarbamoyl)phenyl]-2,5-dichlorobenzamide is a chemical compound known for its diverse applications in scientific research and industry. It is characterized by its unique molecular structure, which includes a butylcarbamoyl group attached to a phenyl ring, and two chlorine atoms on a benzamide backbone.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(butylcarbamoyl)phenyl]-2,5-dichlorobenzamide typically involves the reaction of 2,5-dichlorobenzoic acid with butyl isocyanate in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of automated systems also enhances the efficiency and safety of the production process.
化学反应分析
Types of Reactions
N-[2-(butylcarbamoyl)phenyl]-2,5-dichlorobenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: The chlorine atoms in the benzamide ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides with various functional groups.
科学研究应用
N-[2-(butylcarbamoyl)phenyl]-2,5-dichlorobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
作用机制
The mechanism of action of N-[2-(butylcarbamoyl)phenyl]-2,5-dichlorobenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to influence signal transduction and cellular metabolism.
相似化合物的比较
Similar Compounds
- N-[2-(butylcarbamoyl)phenyl]thiophene-2-carboxamide
- N-(1-butylcarbamoyl-2-(4-chloro-phenyl)-vinyl)-4-nitro-benzamide
Uniqueness
N-[2-(butylcarbamoyl)phenyl]-2,5-dichlorobenzamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its dichlorobenzamide backbone and butylcarbamoyl group make it particularly effective in certain applications, such as enzyme inhibition and protein-ligand interactions, compared to its analogs.
属性
IUPAC Name |
N-[2-(butylcarbamoyl)phenyl]-2,5-dichlorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N2O2/c1-2-3-10-21-17(23)13-6-4-5-7-16(13)22-18(24)14-11-12(19)8-9-15(14)20/h4-9,11H,2-3,10H2,1H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZKUIGKSPZXSGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


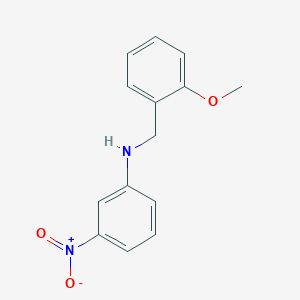
![N-[4-({4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}CARBONYL)PHENYL]PROPANAMIDE](/img/structure/B4397824.png)
![N-[(1-acetylpiperidin-3-yl)methyl]-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrimidin-2-amine](/img/structure/B4397834.png)
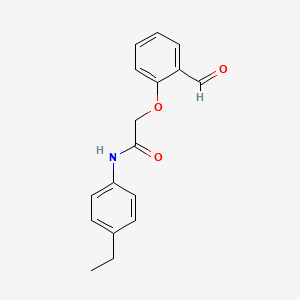
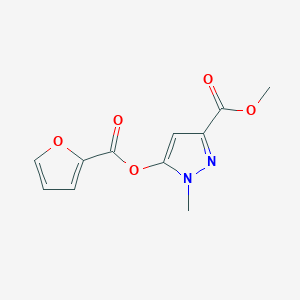
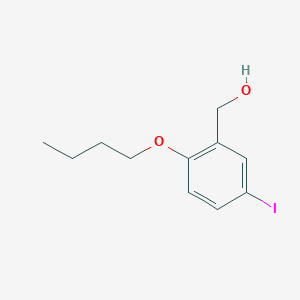
![N-[3-[1-(3-phenylpropyl)benzimidazol-2-yl]propyl]formamide](/img/structure/B4397850.png)
![5-CHLORO-2-(PROPANE-1-SULFONYL)-N-[2-(TRIFLUOROMETHYL)PHENYL]PYRIMIDINE-4-CARBOXAMIDE](/img/structure/B4397858.png)
![3-[(4-chlorophenyl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B4397878.png)
![3-chloro-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4397880.png)
![N-(4-{[benzyl(ethyl)amino]carbonyl}phenyl)-4-methoxybenzamide](/img/structure/B4397888.png)
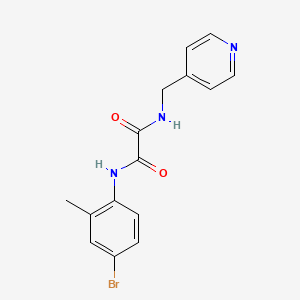
![2-[(3-Chloro-4-methoxyphenyl)methylamino]butan-1-ol;hydrochloride](/img/structure/B4397899.png)
![N-benzyl-N-[(2-hydroxy-3-quinolinyl)methyl]pentanamide](/img/structure/B4397907.png)
